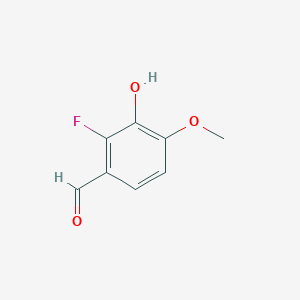

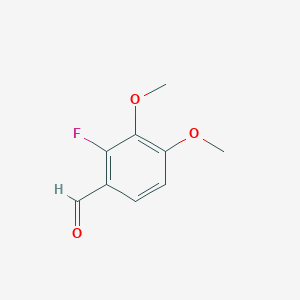

2-Fluoro-3,4-dimethoxybenzaldehyde

Übersicht

Beschreibung

2-Fluoro-3,4-dimethoxybenzaldehyde is a synthetic organic compound with the molecular formula C9H9FO3 . It has an average mass of 184.164 Da and a monoisotopic mass of 184.053574 Da .

Synthesis Analysis

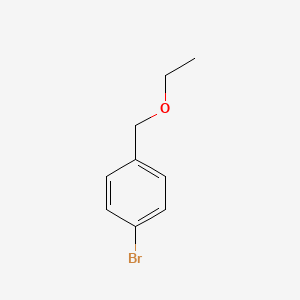

2-Fluoro-3,4-dimethoxybenzaldehyde is a millimolar cleavage reagent that is metalated with fluoride or lithiated. It also forms oxazoline and oxazolines upon reaction with amines or alcohols . It can be prepared from 4-bromo-3-fluoroanisole .

Molecular Structure Analysis

The molecular structure of 2-Fluoro-3,4-dimethoxybenzaldehyde consists of a benzene ring substituted with two methoxy groups, a fluoro group, and a formyl group .

Chemical Reactions Analysis

3,4-Dimethoxybenzaldehyde, a related compound, forms 1:1 inclusion complexes with cyclodextrins. It reacts with 3-acetyl-2,5-dimethythiophene to yield chalcone dye .

Physical And Chemical Properties Analysis

2-Fluoro-3,4-dimethoxybenzaldehyde has a molecular weight of 184.16 g/mol. The exact physical properties such as density, melting point, and boiling point are not specified in the search results .

Wissenschaftliche Forschungsanwendungen

Synthesis of Anti-HIV Agents

One of the applications of 2-Fluoro-3,4-dimethoxybenzaldehyde is in the synthesis of compounds with anti-HIV activity, such as (+)-lithospermic acid .

Inclusion Complex Formation

This compound is known to form 1:1 inclusion complexes with cyclodextrins, which can be used in drug delivery systems to improve the solubility and stability of pharmaceuticals .

Research Grade Reagent

As a research-grade chemical, 2-Fluoro-3,4-dimethoxybenzaldehyde is used in various laboratory experiments and protocols across different fields of life science research .

Availability from Suppliers

It is available from multiple suppliers for scientific research needs, indicating its utility in various experimental setups and synthesis processes .

Bulk Manufacturing and Procurement

The compound is also available for bulk manufacturing and procurement, suggesting its use in large-scale synthesis and industrial applications .

Synthesis Routes Exploration

Zukünftige Richtungen

Wirkmechanismus

Target of Action

It is known that similar compounds often interact with enzymes involved in metabolic pathways, particularly those related to aromatic hydrocarbons .

Mode of Action

In the presence of H2O2, LiP can catalyze the C–C cleavage of a propenyl side chain

Biochemical Pathways

Based on its structural similarity to other aromatic compounds, it may be involved in the degradation of lignin and its aromatic derivative compounds .

Pharmacokinetics

Some properties can be inferred from its physicochemical characteristics . It has high gastrointestinal absorption and is BBB permeant, suggesting good bioavailability.

Result of Action

Given its potential involvement in the degradation of aromatic compounds, it might contribute to the breakdown of these compounds into simpler substances .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Fluoro-3,4-dimethoxybenzaldehyde. For instance, it should be stored under an inert gas (nitrogen or Argon) at 2-8°C . Its solubility can also affect its action; it is soluble in water, which can influence its distribution and elimination .

Eigenschaften

IUPAC Name |

2-fluoro-3,4-dimethoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO3/c1-12-7-4-3-6(5-11)8(10)9(7)13-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDBUQQVUWKHCAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)C=O)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30345310 | |

| Record name | 2-Fluoro-3,4-dimethoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30345310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

37686-68-3 | |

| Record name | 2-Fluoro-3,4-dimethoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30345310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

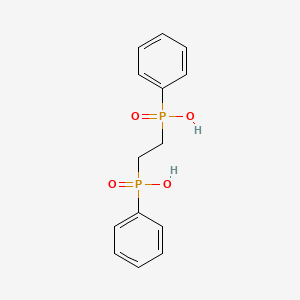

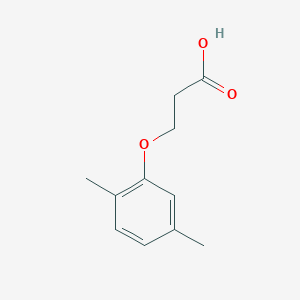

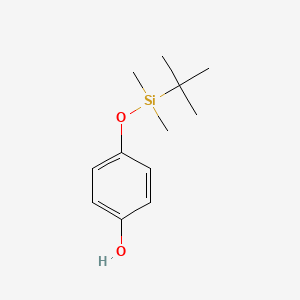

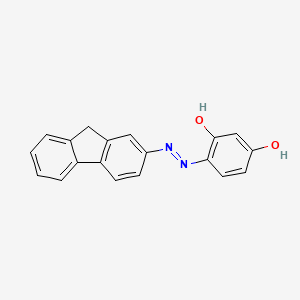

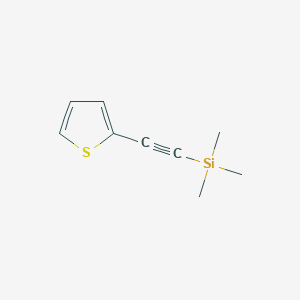

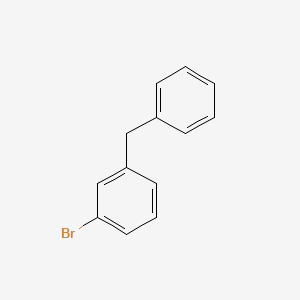

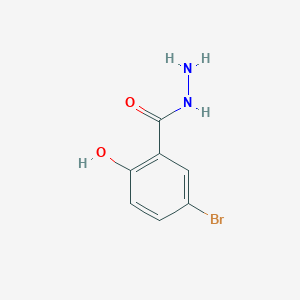

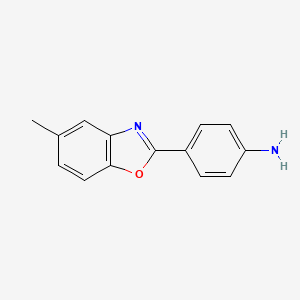

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.